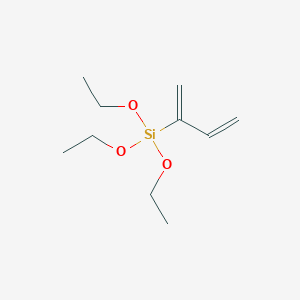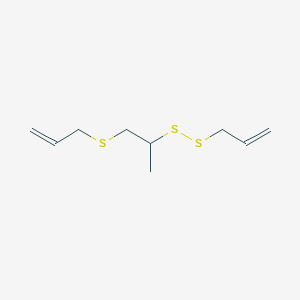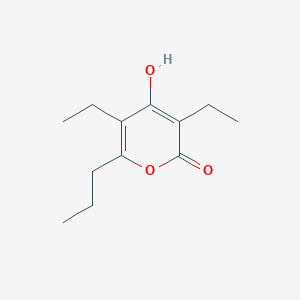
3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one is a heterocyclic organic compound belonging to the class of 2H-pyran-2-ones. This compound is characterized by its unique structure, which includes a pyran ring with various substituents such as ethyl, hydroxy, and propyl groups. Compounds in this class are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the condensation of acetoacetic esters with aldehydes in the presence of a base such as sodium hydride or n-butyllithium, followed by subsequent oxidation . Another method involves the use of intermolecular hetero-Diels–Alder reactions between vinylidene Meldrum’s acids and dialkyl acetylenedicarboxylates in the presence of simple alcohols at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyran derivatives.
Substitution: The ethyl and propyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, dihydropyran derivatives, and various substituted pyran-2-ones.
Applications De Recherche Scientifique
3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its biological activity by forming hydrogen bonds with target molecules. The compound can inhibit or activate various enzymes and receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-5,6-dimethyl-2H-pyran-2-one: Similar in structure but with different substituents.
2H-pyran-2-one, tetrahydro-6-methyl-: Another pyran derivative with a different substitution pattern.
2H-pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-: A related compound with a different functional group arrangement.
Uniqueness
3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it valuable in various applications.
Propriétés
Numéro CAS |
114191-88-7 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
3,5-diethyl-4-hydroxy-6-propylpyran-2-one |
InChI |
InChI=1S/C12H18O3/c1-4-7-10-8(5-2)11(13)9(6-3)12(14)15-10/h13H,4-7H2,1-3H3 |
Clé InChI |
JZGLIGKICIEGIG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=C(C(=O)O1)CC)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


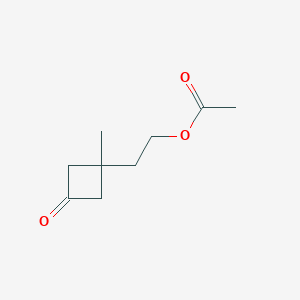

![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
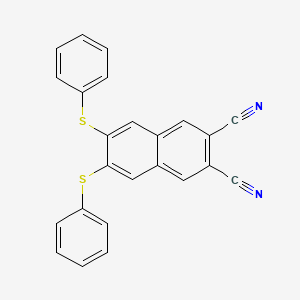

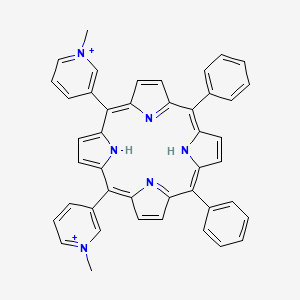

![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
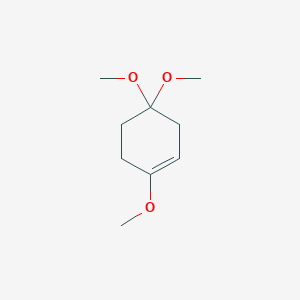
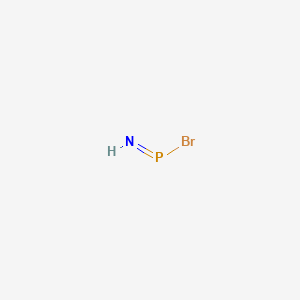
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)
